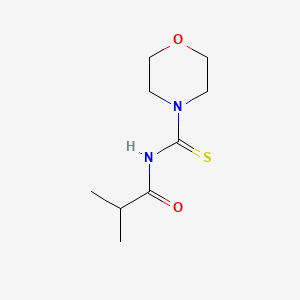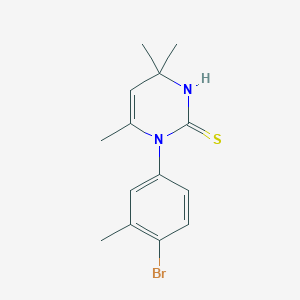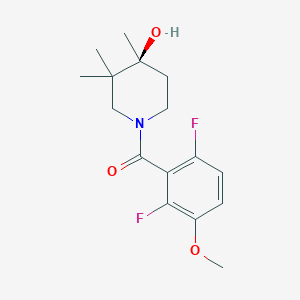![molecular formula C17H20ClN5O2 B5525024 1-(3-chlorophenyl)-5-methyl-4-[4-(1H-1,2,4-triazol-1-yl)butanoyl]-2-piperazinone](/img/structure/B5525024.png)
1-(3-chlorophenyl)-5-methyl-4-[4-(1H-1,2,4-triazol-1-yl)butanoyl]-2-piperazinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds similar to 1-(3-chlorophenyl)-5-methyl-4-[4-(1H-1,2,4-triazol-1-yl)butanoyl]-2-piperazinone typically involves multi-step protocols. For example, a compound with a somewhat related structure, 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, was obtained through a three-step protocol, as confirmed by HRMS, IR, 1H, and 13C NMR experiments (Wujec & Typek, 2023).
Molecular Structure Analysis
The molecular structure of compounds like 1-(3-chlorophenyl)-5-methyl-4-[4-(1H-1,2,4-triazol-1-yl)butanoyl]-2-piperazinone can be elucidated using various spectroscopic techniques. For instance, 5-(3,4-dichlorophenyl)-3-{[4-(2-pyridyl)piperazine-1-yl]methyl}-1,3,4-oxadiazole-2(3H)-one, a compound with some structural similarities, was characterized by IR, 1H NMR, 13C NMR, elemental analyses, single-crystal X-ray diffraction, and DFT studies (Şahin et al., 2012).
Chemical Reactions and Properties
Compounds with structures similar to 1-(3-chlorophenyl)-5-methyl-4-[4-(1H-1,2,4-triazol-1-yl)butanoyl]-2-piperazinone participate in various chemical reactions, reflecting their complex properties. For example, the synthesis of 1-(2,3-dichlorophenyl)piperazine involves alkylation, acidulation, reduction of the nitro group, diazotization, substitution, and hydrolysis, indicating the compound's reactive nature and the influence of its functional groups on its chemical behavior (Quan, 2006).
Physical Properties Analysis
The physical properties of complex molecules like 1-(3-chlorophenyl)-5-methyl-4-[4-(1H-1,2,4-triazol-1-yl)butanoyl]-2-piperazinone can be inferred from similar compounds. For instance, the crystal structure of 4-[(4-Chlorophenyl)(phenyl)methyl]piperazin-1-ium picrate monohydrate reveals insights into molecular conformation, hydrogen bonding patterns, and the impact of substituents on the molecule's physical state (Song et al., 2012).
Chemical Properties Analysis
The chemical properties of 1-(3-chlorophenyl)-5-methyl-4-[4-(1H-1,2,4-triazol-1-yl)butanoyl]-2-piperazinone can be complex and multifaceted, as indicated by related compounds. The synthesis and characterization of a series of 1-Aryl-4-[Aryldiazenyl]-piperazines, for example, reveal the impact of different substituents on the molecule's reactivity and interactions, providing insights into the chemical behavior of similar molecules (O'Malley & Vaughan, 2016).
科学的研究の応用
Antifungal and Antimicrobial Activities
Research into 1,2,4-triazole derivatives has demonstrated potential antifungal and antimicrobial properties. For instance, Bektaş et al. (2010) synthesized novel 1,2,4-triazole derivatives and evaluated their antimicrobial activities, discovering that some compounds exhibited good or moderate activities against tested microorganisms (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2010). This suggests that compounds within this class, including the one , could be of interest for developing new antimicrobial agents.
Anticancer Potential
The investigation into 1,2,4-triazine derivatives bearing a piperazine amide moiety against breast cancer cells has shown promising antiproliferative agents, indicating the anticancer potential of such compounds. Yurttaş et al. (2014) found specific derivatives to be effective in comparative studies with cisplatin (Yurttaş, Demirayak, Ilgın, & Atlı, 2014). This highlights the relevance of researching compounds like 1-(3-chlorophenyl)-5-methyl-4-[4-(1H-1,2,4-triazol-1-yl)butanoyl]-2-piperazinone for anticancer drug development.
Chemical Synthesis and Characterization
The synthesis and characterization of related compounds have been a crucial aspect of scientific research, providing insights into their structural and physicochemical properties. For example, Wujec and Typek (2023) achieved good yields in synthesizing a novel compound involving a piperazine unit, further characterizing it using various spectroscopic methods (Wujec & Typek, 2023). This underscores the importance of synthetic and analytical techniques in the development and study of pharmaceutical compounds.
Antipsychotic and Neuropharmacological Effects
Compounds similar to 1-(3-chlorophenyl)-5-methyl-4-[4-(1H-1,2,4-triazol-1-yl)butanoyl]-2-piperazinone have been studied for their neuropharmacological effects. For instance, Jordan et al. (2002) examined aripiprazole, highlighting its partial agonist activity at dopamine D2 receptors and high affinity for human 5-HT1A receptors, suggesting potential applications in treating psychiatric conditions (Jordan, Koprivica, Chen, Tottori, Kikuchi, & Altar, 2002). Research in this area may provide a foundation for understanding the psychopharmacological profiles of related compounds, including the one of interest.
作用機序
Safety and Hazards
Though the U.S. Food and Drug Administration considers this fungicide to be safe for humans, it may still pose a risk. It is listed as a possible carcinogen in the United States Environmental Protection Agency Office of Pesticide Programs carcinogen list with a rating of C (possible carcinogen). Its acute toxicity is moderate .
将来の方向性
特性
IUPAC Name |
1-(3-chlorophenyl)-5-methyl-4-[4-(1,2,4-triazol-1-yl)butanoyl]piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN5O2/c1-13-9-23(15-5-2-4-14(18)8-15)17(25)10-22(13)16(24)6-3-7-21-12-19-11-20-21/h2,4-5,8,11-13H,3,6-7,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZQWQBYZBBKBPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C(=O)CN1C(=O)CCCN2C=NC=N2)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-amino-3-(4-hydroxyphenyl)pyrido[1,2-a]benzimidazole-2,4-dicarbonitrile](/img/structure/B5524946.png)
![8-[(3-isopropyl-4,5-dihydro-5-isoxazolyl)carbonyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5524953.png)



![4-{[(4-fluorophenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5524978.png)

![(4aS*,7aR*)-1-[(1R*,5S*,6r)-3-azabicyclo[3.1.0]hex-6-ylmethyl]-4-(2-methoxyethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5524990.png)
![2-[(7-cyano-4-hydroxy-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidin-6-yl)thio]-N-phenylacetamide](/img/structure/B5524997.png)
![methyl 3-[(2-ethoxybenzoyl)amino]benzoate](/img/structure/B5525010.png)
![methyl {[1-(2,5-dimethylphenyl)-1H-tetrazol-5-yl]thio}acetate](/img/structure/B5525011.png)


![1-[(3-isobutyl-5-isoxazolyl)carbonyl]-2-(5-methyl-3-isoxazolyl)piperidine](/img/structure/B5525040.png)